(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-ethylphenol with 4-hydroxybenzoic acid to form an intermediate ester. This intermediate is then reacted with 6-bromohexanoic acid under basic conditions to introduce the hexoxy group. Finally, the prop-2-enoyloxy group is introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of (4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-ethylphenyl) 4-(6-methoxyhexoxy)benzoate
- (4-ethylphenyl) 4-(6-butoxyhexoxy)benzoate
- (4-ethylphenyl) 4-(6-ethoxyhexoxy)benzoate
Uniqueness
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate is unique due to the presence of the prop-2-enoyloxy group, which can participate in additional chemical reactions such as polymerization. This makes it particularly useful in the synthesis of advanced materials with specific properties.
Eigenschaften
CAS-Nummer |
558467-39-3 |
---|---|
Molekularformel |
C24H28O5 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(4-ethylphenyl) 4-(6-prop-2-enoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C24H28O5/c1-3-19-9-13-22(14-10-19)29-24(26)20-11-15-21(16-12-20)27-17-7-5-6-8-18-28-23(25)4-2/h4,9-16H,2-3,5-8,17-18H2,1H3 |
InChI-Schlüssel |
ZBUSNVSMNNRMRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.